molecular formula C22H20N4O2 B14986934 N-(3-cyanophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide

N-(3-cyanophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide

Cat. No.: B14986934
M. Wt: 372.4 g/mol
InChI Key: OKDFVQYWIFJMAL-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyanophenyl group, a methylphenyl group, and a pyridazinone moiety, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridazinone core: This can be achieved by cyclization reactions involving appropriate precursors.

    Introduction of the cyanophenyl group: This step often involves nucleophilic substitution reactions.

    Attachment of the butanamide chain: This can be done through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be studied for potential therapeutic applications.

    Medicine: It may serve as a lead compound in drug discovery and development.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyanophenyl)-4-(3-methylbutoxy)butanamide
  • N-(3-cyanophenyl)-3-(4-methoxyphenyl)propanamide
  • N-(3-cyanophenyl)-3-[(4-methylphenyl)sulfanyl]propanamide

Uniqueness

N-(3-cyanophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

N-(3-cyanophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide

InChI

InChI=1S/C22H20N4O2/c1-3-20(22(28)24-18-6-4-5-16(13-18)14-23)26-21(27)12-11-19(25-26)17-9-7-15(2)8-10-17/h4-13,20H,3H2,1-2H3,(H,24,28)

InChI Key

OKDFVQYWIFJMAL-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=CC(=C1)C#N)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)C

Origin of Product

United States

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